N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, in particular, is notable for its unique structural features, which include a propylsulfonyl group attached to a tetrahydroquinoline ring, and a benzamide moiety.
Mechanism of Action
Mode of Action
It is known that sulfonyl chloride groups, such as the one present in this compound, are highly reactive and can form covalent bonds with various biological targets . This suggests that the compound could interact with its targets through covalent modification, leading to changes in their function .
Biochemical Pathways
Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. Given the presence of the sulfonyl chloride group, it is plausible that this compound could interfere with a variety of biochemical pathways through covalent modification of key proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide are currently unknownThe presence of the sulfonyl chloride group suggests that the compound could be rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and detailed mechanistic studies, it is challenging to predict the precise effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, the reactivity of the sulfonyl chloride group could be influenced by the pH of the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves a multi-step process. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved through a Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Next, the propylsulfonyl group is introduced via sulfonylation. This step often employs reagents such as propylsulfonyl chloride in the presence of a base like triethylamine. Finally, the benzamide moiety is attached through an amide coupling reaction, typically using reagents like benzoyl chloride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under acidic conditions
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
- N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to its specific propylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and bioactivity compared to similar compounds .
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-13-25(23,24)21-12-6-9-16-14-17(10-11-18(16)21)20-19(22)15-7-4-3-5-8-15/h3-5,7-8,10-11,14H,2,6,9,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHYLKJVQNBBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.